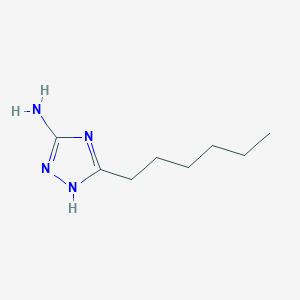

3-Hexyl-1h-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hexyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-2-3-4-5-6-7-10-8(9)12-11-7/h2-6H2,1H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXOJXOGWHWNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hexyl 1h 1,2,4 Triazol 5 Amine and Its Derivatives

General Strategies for 1,2,4-Triazole (B32235) Core Synthesis

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods often involve the cyclization of linear precursors or the elegant convergence of multiple components in a single pot.

Cyclization Reactions

Cyclization reactions are a cornerstone of 1,2,4-triazole synthesis, typically starting from precursors that already contain the necessary nitrogen and carbon atoms in a linear arrangement.

From Thiosemicarbazides: A common and versatile route involves the cyclization of thiosemicarbazides. For instance, 1-formyl-3-thiosemicarbazide (B1305609) can be cyclized in the presence of a base like sodium hydroxide (B78521) to yield 1,2,4-triazole-3(5)-thiol. orgsyn.org This thiol can then be a precursor for further functionalization. Similarly, 3,4-dimethoxybenzoylthiosemicarbazide can be treated with sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol. epa.gov

From Aminoguanidine (B1677879): Aminoguanidine and its salts are valuable starting materials. A direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis can produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com For example, this method has been used to synthesize 3-amino-5-ethyl-1,2,4-triazole. mdpi.com Another approach involves the acylation of aminoguanidine hydrochloride with succinic anhydride (B1165640), which then undergoes recyclization with an amine to form the triazole ring. mdpi.com

Other Related Precursors: The reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent is a known method for producing 3,4,5-trisubstituted 4H-1,2,4-triazoles. nih.gov Additionally, a catalyst-free synthesis of functionalized 1,2,4-triazoles can be achieved through the ring-opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 1,2,4-triazoles by combining three or more starting materials in a single reaction vessel.

A notable example is the one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines, with yields reported up to 90%. nih.gov Another three-component reaction involves 2-diazoacetonitriles, nitriles, and aryldiazonium salts to furnish 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.orgisres.org Furthermore, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been developed to create hybrid molecules containing the 1,2,4-triazole scaffold. rsc.org The synthesis of triazole-containing amino acid derivatives has also been accomplished via a multicomponent reaction using lemon juice as a green catalyst. researchgate.net

Metal-Catalyzed and Metal-Free Protocols for Triazole Formation

Both metal-catalyzed and metal-free reactions have been successfully employed for the synthesis of the 1,2,4-triazole core, offering a range of options depending on the desired substitution pattern and functional group tolerance.

Metal-Catalyzed Protocols: Copper catalysts are frequently used. A copper-catalyzed reaction of amidines with nitriles represents an early example of transition-metal-catalyzed 1,2,4-triazole synthesis. scipublications.com Sequential N-C and N-N bond-forming oxidative coupling reactions catalyzed by copper can also yield 1,2,4-triazole derivatives. organic-chemistry.org Interestingly, the choice of metal catalyst can direct the regioselectivity of the reaction. For instance, in the cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis leads to 1,5-disubstituted isomers. isres.org

Metal-Free Protocols: Metal-free approaches are gaining traction due to their environmental benefits. A metal-free, base-promoted route has been reported for synthesizing hybrid molecules containing 1,2,4-triazoles. rsc.org The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines can be achieved under oxidative conditions using iodine as a catalyst. organic-chemistry.org Additionally, a metal-free, three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines provides access to fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. rjptonline.orgrsc.org

This technology has been successfully applied to the synthesis of 1,2,4-triazole derivatives. rjptonline.org For example, new series of 1,2,4-triazole derivatives have been obtained in high yields (64-84%) through multi-component reactions under microwave irradiation. rjptonline.org The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org Microwave-assisted synthesis has also been employed to produce 3,5-disubstituted 1,2,4-triazole-based piperazine (B1678402) amide and urea (B33335) derivatives with very good yields under mild conditions. scipublications.com Furthermore, a general and green synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate has been developed using controlled microwave synthesis conditions. mdpi.com

Approaches for Introducing the Hexyl Moiety at Position 3

To synthesize the target molecule, 3-hexyl-1H-1,2,4-triazol-5-amine, a hexyl group must be introduced at the C3 position of the triazole ring. This can be achieved through several strategies.

One of the most direct methods involves starting with a carboxylic acid already containing the hexyl group. For instance, heptanoic acid can be reacted with aminoguanidine bicarbonate under microwave-assisted, acid-catalyzed conditions to directly yield this compound. mdpi.com

Alternatively, a pre-formed triazole ring can be functionalized. For example, if a 3-halo-1,2,4-triazole is synthesized, the hexyl group could potentially be introduced via a cross-coupling reaction, such as a Suzuki or Negishi coupling, using an appropriate hexyl-organometallic reagent. The Suzuki cross-coupling reaction has been successfully used to synthesize new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov

Alkylation of the triazole ring is another possibility. While alkylation typically occurs on the nitrogen atoms of the triazole ring, specific reaction conditions or the use of protecting groups might allow for C-alkylation. researchgate.net

Synthesis of the Amino Group at Position 5 and its Chemical Modifications

The introduction of the amino group at the C5 position is a crucial step in the synthesis of this compound.

As mentioned previously, the use of aminoguanidine as a precursor in the cyclization reaction directly installs the amino group at what will become the 5-position of the resulting 3-substituted-1,2,4-triazol-5-amine. mdpi.com This is a highly efficient strategy.

Another approach involves the conversion of other functional groups on a pre-existing triazole ring. For example, a 5-bromo-1,2,4-triazole derivative can undergo nucleophilic substitution with an azide (B81097) source, followed by reduction of the resulting azido (B1232118) group to an amino group. This multi-step process has been used to synthesize 1-alkyl-5-amino-1H-1,2,4-triazoles. researchgate.net

Regioselectivity Considerations and Control in 1,2,4-Triazole Synthesis

The synthesis of 3,5-disubstituted 1,2,4-triazoles from unsymmetrical precursors raises the issue of regioselectivity, as two different positional isomers can potentially be formed. In the synthesis of this compound, the desired product has the hexyl group at the 3-position and the amino group at the 5-position.

The regiochemical outcome of the cyclization of acylaminoguanidines can be influenced by the reaction conditions and the nature of the substituents. In the case of the reaction between aminoguanidine and a carboxylic acid, the initial nucleophilic attack of the aminoguanidine on the carbonyl carbon of the acid is followed by cyclization. The regioselectivity is often controlled by the electronic and steric properties of the substituents.

For the synthesis of 1,2,4-triazoles, catalyst-controlled methodologies have been developed to achieve regioselective outcomes. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst can direct the reaction to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. While this specific example does not directly apply to the synthesis of this compound from aminoguanidine, it highlights the principle of using catalysts to control regioselectivity in triazole synthesis.

In the context of synthesizing 3,5-disubstituted 1,2,4-triazoles, the reaction of amidrazones in the presence of diethyl azodicarboxylate and triethylamine (B128534) has been shown to be a highly regioselective one-pot process. mdpi.com

The following table summarizes factors influencing regioselectivity in the synthesis of substituted 1,2,4-triazoles based on general findings in the literature.

| Factor | Influence on Regioselectivity |

| Catalyst | The choice of catalyst (e.g., acid or metal-based) can favor the formation of one regioisomer over another. |

| Reaction Temperature | Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio. |

| Solvent | The polarity and nature of the solvent can influence the reaction pathway and the stability of intermediates, thus affecting regioselectivity. |

| Substituent Effects | The electronic and steric properties of the substituents on the starting materials can direct the cyclization to a specific position. |

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the molar ratio of reactants, reaction temperature, reaction time, and the type and amount of catalyst.

A study on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids provides valuable insights into the optimization of these reactions. mdpi.com Although this study did not specifically use heptanoic acid, the general findings can be extrapolated to the synthesis of the target compound. The formation of the guanyl hydrazide intermediate is a critical, acid-catalyzed, and reversible step, making the reaction conditions highly influential on the final yield. mdpi.com

The following interactive data table illustrates the effect of varying reaction conditions on the yield of a model 5-substituted 3-amino-1,2,4-triazole, based on the findings from the microwave-assisted synthesis study. mdpi.com

| Entry | Molar Ratio (Carboxylic Acid:Aminoguanidine:HCl) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1:1 | 150 | 1 | 45 |

| 2 | 1:1:1 | 180 | 1 | 58 |

| 3 | 1:1:1 | 180 | 2 | 65 |

| 4 | 1:1:1.5 | 180 | 2 | 72 |

| 5 | 1:1:1.5 | 180 | 3 | 81 |

| 6 | 1:1.2:1.5 | 180 | 3 | 85 |

| 7 | 1:1.2:1.5 | 200 | 3 | 92 |

| 8 | 1:1.2:2 | 200 | 3 | 89 |

As indicated in the table, the maximal isolated yield was achieved using a 1.5 equivalent of HCl under microwave heating at 200 °C for 3 hours. mdpi.com The isolation procedure involved neutralization of the reaction mixture, evaporation of the solvent, and extraction of the pure product with a suitable solvent like hot ethyl acetate. mdpi.com These findings suggest that for the synthesis of this compound, a systematic optimization of the molar ratios of heptanoic acid and aminoguanidine, along with the acid catalyst concentration, temperature, and reaction time, would be essential to achieve high yields.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hexyl 1h 1,2,4 Triazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise environment of each proton and carbon atom can be determined.

¹H NMR Spectral Interpretation and Proton Environment Analysis

The proton NMR (¹H NMR) spectrum of 3-Hexyl-1H-1,2,4-triazol-5-amine is expected to exhibit distinct signals corresponding to the protons of the hexyl chain, the amine group, and the NH proton of the triazole ring. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the hexyl group would appear in the upfield region of the spectrum. The terminal methyl (CH₃) group would likely produce a triplet signal. The methylene (B1212753) (CH₂) groups adjacent to the methyl group and along the chain would show complex multiplet patterns due to coupling with neighboring protons. The methylene group directly attached to the triazole ring (α-CH₂) would be deshielded and thus appear at a lower field compared to the other methylene groups of the hexyl chain.

The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. Similarly, the NH proton of the triazole ring would also present as a singlet, with its position being sensitive to the solvent and tautomeric form present in the solution. ufv.br

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Triazole-NH | Variable (Broad) | s (singlet) | - |

| Amine-NH₂ | Variable (Broad) | s (singlet) | - |

| α-CH₂ (Hexyl) | ~2.6-2.8 | t (triplet) | ~7-8 |

| β-CH₂ (Hexyl) | ~1.6-1.8 | m (multiplet) | - |

| γ, δ, ε-CH₂ (Hexyl) | ~1.2-1.4 | m (multiplet) | - |

| ω-CH₃ (Hexyl) | ~0.8-1.0 | t (triplet) | ~7 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

¹³C NMR Spectral Interpretation and Carbon Framework Elucidation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The two carbon atoms of the triazole ring (C3 and C5) are expected to appear in the downfield region of the spectrum, typically between 150 and 170 ppm, due to the influence of the nitrogen atoms. The carbon atom bearing the hexyl group (C3) and the one bearing the amine group (C5) will have slightly different chemical shifts. The carbons of the hexyl chain will appear in the upfield region. The α-carbon, being directly attached to the heterocyclic ring, will be the most deshielded of the alkyl carbons. The chemical shifts of the other methylene carbons will be similar, while the terminal methyl carbon will be the most shielded, appearing at the highest field. ufv.brchemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazole) | ~160-165 |

| C5 (Triazole) | ~155-160 |

| α-C (Hexyl) | ~30-35 |

| β-C (Hexyl) | ~28-32 |

| γ-C (Hexyl) | ~25-29 |

| δ-C (Hexyl) | ~22-26 |

| ε-C (Hexyl) | ~31-35 |

| ω-C (Hexyl) | ~13-15 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which is particularly useful for confirming the connectivity of the protons within the hexyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton. sdsu.edursc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for confirming the attachment of the hexyl group to the C3 position of the triazole ring by observing a correlation between the α-CH₂ protons and the C3 and C5 carbons of the ring. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the amine group (NH₂) and the triazole ring (NH) are expected in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the hexyl group would appear just below 3000 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are typically observed in the 1500-1650 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds would be found at lower wavenumbers. ufv.brnih.govnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (Amine and Triazole) | 3100 - 3400 |

| C-H Stretching (Alkyl) | 2850 - 2960 |

| C=N and N=N Stretching (Triazole Ring) | 1500 - 1650 |

| N-H Bending | 1550 - 1650 |

| C-H Bending | 1375 - 1470 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. The nominal molecular weight of this compound is 168.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 168. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of the substituent groups. For this compound, a prominent fragmentation pathway would likely be the loss of the hexyl group or parts of it. The cleavage of the triazole ring itself can also occur, leading to characteristic fragment ions. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, analysis of related structures reveals key features. nih.govnih.gov

Conformation and Bond Length/Angle Analysis

A detailed analysis of the conformation of the hexyl group and the precise bond lengths and angles of the entire molecule is not possible without crystallographic data. Such data would provide the exact coordinates of each atom in the crystal lattice, from which these structural parameters are derived.

Intermolecular Interactions and Hydrogen Bonding Networks

While it can be predicted that this compound will exhibit hydrogen bonding via its amino group and triazole nitrogen atoms, a specific description of the hydrogen-bonding network, including donor-acceptor distances and the formation of any characteristic motifs, cannot be provided. Analysis of other intermolecular forces, such as van der Waals interactions involving the hexyl chains, is also contingent on knowledge of the crystal structure.

Tautomerism and Isomerism in 3 Hexyl 1h 1,2,4 Triazol 5 Amine Systems

Annular Prototropic Tautomerism of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring, the core of 3-Hexyl-1H-1,2,4-triazol-5-amine, is susceptible to annular prototropic tautomerism. This process involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to the existence of distinct tautomeric forms. For a 3,5-disubstituted 1,2,4-triazole, three such tautomers are theoretically possible. These arise from the placement of the mobile proton on the N1, N2, or N4 atoms of the triazole ring. nih.govresearchgate.net

The equilibrium between these tautomers is a dynamic process, and the predominance of any single form is dictated by a delicate balance of electronic and steric factors, as well as external conditions such as the solvent and temperature. The ability of the triazole ring to exist in these different forms is a key determinant of its chemical reactivity and its capacity to engage in intermolecular interactions.

Theoretical Prediction and Experimental Evidence of Tautomeric Forms (e.g., 1H, 2H, 4H)

The three possible annular prototropic tautomers of this compound are designated as the 1H, 2H, and 4H forms. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers for a range of substituted 1,2,4-triazoles. researchgate.net These theoretical models consistently indicate that the 1H-tautomer of 3-amino-1,2,4-triazole derivatives is generally the most stable form.

Experimental verification of these theoretical predictions is primarily achieved through spectroscopic techniques and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. researchgate.net The chemical shifts of the ring protons and carbon atoms are sensitive to the electronic environment, which differs for each tautomer. In many instances, a single set of NMR signals is observed, indicating a rapid equilibrium between the tautomers on the NMR timescale. However, in some cases, distinct signals for different tautomers can be resolved, allowing for the determination of their relative populations.

X-ray crystallography provides definitive evidence for the predominant tautomeric form in the solid state. mdpi.com For numerous 3-amino-1,2,4-triazole derivatives, crystal structure analysis has confirmed the prevalence of the 1H tautomer.

| Tautomeric Form | Position of Mobile Proton | General Predicted Stability |

| 1H-tautomer | N1 | Most Stable |

| 2H-tautomer | N2 | Intermediate Stability |

| 4H-tautomer | N4 | Least Stable |

Influence of Hexyl and Amino Substituents on Tautomeric Equilibria and Stability

The nature of the substituents at the C3 and C5 positions of the 1,2,4-triazole ring exerts a profound influence on the tautomeric equilibrium. In the case of this compound, the hexyl group at C3 and the amino group at C5 play crucial roles in determining the relative stabilities of the 1H, 2H, and 4H tautomers.

The amino group at the C5 position is a strong electron-donating group. This electronic effect tends to stabilize the 1H-tautomer, where the mobile proton is adjacent to the amino group. This stabilization is attributed to favorable resonance interactions within the molecule.

| Substituent | Position | Electronic Effect | Influence on Tautomeric Equilibrium |

| Amino | C5 | Strong Electron-Donating | Stabilizes the 1H-tautomer |

| Hexyl | C3 | Electron-Donating | Contributes to the stability of the 1H-tautomer |

Solvent Effects on Tautomerism and Spectroscopic Manifestations

The tautomeric equilibrium of this compound is also sensitive to the surrounding solvent environment. The polarity of the solvent can influence the relative stabilities of the different tautomers by preferentially solvating one form over another. nih.gov For instance, polar protic solvents can engage in hydrogen bonding with the triazole ring and the amino group, which can shift the tautomeric equilibrium.

Computational and Theoretical Investigations of 3 Hexyl 1h 1,2,4 Triazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. For derivatives of the 1,2,4-triazole (B32235) family, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p) or cc-pVTZ), provide a robust framework for detailed analysis. researchgate.netmdpi.com

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Hexyl-1H-1,2,4-triazol-5-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the flexible hexyl group means the molecule can adopt various conformations, and DFT helps identify the most energetically favorable ones.

Electronic structure analysis provides information on the distribution of electrons within the molecule. This is often visualized through Molecular Electrostatic Potential (MEP) maps, where different colors represent regions of varying electrostatic potential. bhu.ac.in Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in For this compound, the electron-rich nitrogen atoms of the triazole ring and the amine group are expected to be key sites for interactions.

Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms due to the migration of a proton. The primary tautomers are the 1H, 2H, and 4H forms. DFT calculations are instrumental in determining the relative stability of these tautomers by comparing their total electronic energies after geometry optimization. ijsr.net For many 3-amino-1,2,4-triazole derivatives, theoretical studies have shown a specific stability order. ijsr.net For instance, in the case of 3-amino-1,2,4-triazole, the stability is generally found to be 1H > 2H > 4H. ijsr.net A similar trend is expected for the 3-hexyl derivative, where the 1H tautomer is likely the most predominant and stable form. The crystallization of two different tautomers in a single crystal has been observed for phenyl-substituted analogs, highlighting the subtle energy differences that can exist. nih.govnih.gov

Table 1: Predicted Relative Stability of this compound Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| This compound | 1H | 0 (Reference) | Most Stable |

| 5-Hexyl-2H-1,2,4-triazol-3-amine | 2H | > 0 | Less Stable |

| 3-Hexyl-4H-1,2,4-triazol-5-amine | 4H | > 0 | Least Stable |

| Note: The relative energy values are qualitative predictions based on trends observed in analogous 1,2,4-triazole systems. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more reactive. researchgate.netresearchgate.net For 1,2,4-triazole derivatives, the HOMO is often localized on the triazole ring and substituents, while the LUMO distribution varies. researchgate.net DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. nih.gov

Molecular Dynamics Simulations to Study Conformational Landscapes in Solution

While DFT is excellent for studying static molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a solvent over time. nih.gov For a molecule like this compound, which has a flexible alkyl chain, MD simulations are particularly valuable.

By simulating the interactions between the solute molecule and the surrounding solvent molecules (e.g., water), MD can map out the conformational landscape. This reveals which shapes (conformations) the hexyl chain prefers to adopt, the timescale of transitions between these shapes, and how solvent molecules arrange themselves around the triazole core and the hydrophobic chain. Such simulations are critical for understanding how the molecule behaves in a real-world biological or chemical system, where it is rarely in an isolated, static state. nih.gov

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energies derived from DFT, a suite of quantum chemical parameters can be calculated to quantify the reactivity of this compound. researchgate.net These indices provide a more quantitative picture of the molecule's chemical behavior.

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Formula | Significance |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance of the molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | χ²/ (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. |

| Nucleophilicity Index | ε | EHOMO - ELUMO | Measures the electron-donating ability of a molecule. |

| Formulas are based on Koopmans' theorem approximations. |

These parameters are invaluable for comparing the reactivity of different triazole derivatives and for predicting how this compound will interact with other reagents. researchgate.net

Theoretical Spectroscopy (e.g., NMR Chemical Shift Prediction, UV-Vis Absorption)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate molecular structures.

NMR Chemical Shift Prediction: Theoretical calculations of NMR spectra are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ufv.brufv.br By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can predict the chemical shifts (δ). ufv.br Comparing these theoretical shifts with experimental NMR data is a powerful tool for confirming the correct structure and tautomeric form of the synthesized compound in solution. ufv.br Studies on related compounds like 3-methyl-1H-1,2,4-triazole-5-amine have successfully used this approach to correlate calculated and experimental data. ufv.br

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the maximum absorption wavelengths (λmax), which correspond to π → π* or n → π* transitions within the molecule. researchgate.net For 1,2,4-triazoles, the absorption is typically in the UV region, related to the electronic transitions within the heterocyclic ring. ijsr.netresearchgate.net

Molecular Modeling for Ligand-Target Interactions (General Principles)

Molecular modeling serves as a powerful computational tool to investigate and predict how a ligand, such as this compound, might interact with a biological target at the molecular level. cal-tek.eu This approach is fundamental in rational drug design, offering insights into the binding affinity and orientation of a small molecule within the active site of a target protein. cal-tek.eunih.gov The general principles of these computational investigations, particularly molecular docking, provide a framework for understanding the potential therapeutic applications of novel compounds.

Molecular docking simulations are a primary method used to predict the preferred conformation of a ligand when it binds to a target protein. ijcrcps.com This technique involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different positions and orientations. The goal is to identify the pose with the lowest binding energy, which theoretically corresponds to the most stable and likely binding mode. ijcrcps.com For instance, in studies of various 1,2,4-triazole derivatives, molecular docking has been employed to predict their binding affinities to targets like aromatase, tubulin, and thymidine (B127349) phosphorylase. ijcrcps.comnih.gov

The interactions between the ligand and the amino acid residues of the protein's active site are crucial for stable binding. These interactions can be of several types:

Hydrogen Bonds: These are critical for the specificity of ligand binding. The nitrogen atoms of the 1,2,4-triazole ring and the amino group in a compound like this compound are potential hydrogen bond donors and acceptors. For example, studies on other triazole derivatives have shown the N2 and N4 atoms of the triazole ring forming hydrogen bonds with residues such as Glycine and Alanine in the active site of tubulin. ijcrcps.com

Pi-Interactions: The aromatic nature of the triazole ring can lead to pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or with charged residues like arginine. nih.govijcrcps.com

Coordination Bonds: In the case of metalloenzymes, the nitrogen atoms of the triazole ring can coordinate with a metal ion in the active site, as seen with the iron of the heme group in aromatase. ijcrcps.com

The results of molecular docking studies are often presented in terms of binding energy, typically in kcal/mol. A more negative binding energy suggests a stronger and more stable interaction between the ligand and the target. The table below illustrates typical binding energy ranges observed for 1,2,4-triazole derivatives with different protein targets, as reported in various studies.

| Target Protein | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|

| Aromatase | -9.04 to -9.96 | ijcrcps.com |

| Tubulin | -6.23 to -7.54 | ijcrcps.com |

| KDM5A | Up to -11.042 | cal-tek.eu |

Beyond predicting binding modes, computational models can also help in understanding the electronic properties of the ligand that influence its interactions. Theoretical studies using methods like Density Functional Theory (DFT) can calculate parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. isres.orgmdpi.com These quantum chemical parameters provide a deeper understanding of the molecule's reactivity and its ability to participate in different types of interactions. isres.org For example, the distribution of electrostatic potential on the surface of the molecule can indicate the regions most likely to be involved in electrostatic interactions with the target protein.

Chemical Reactivity and Derivatization Strategies for 3 Hexyl 1h 1,2,4 Triazol 5 Amine

Reactions at the Amino Group (Position 5)

The primary amino group at the C5 position of the triazole ring is a key site for derivatization due to its nucleophilic character. This allows for a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases and related structures. mdpi.com

The amino group of 3-amino-1,2,4-triazoles can be readily acylated with various acylating agents such as acid chlorides and anhydrides. While specific studies on 3-hexyl-1H-1,2,4-triazol-5-amine are not extensively documented, the general reactivity of 3-amino-1,2,4-triazoles suggests that it would undergo similar transformations. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) in an appropriate solvent would be expected to yield the corresponding N-acetyl derivative.

Alkylation of the amino group can also be achieved, though it can sometimes compete with alkylation at the triazole nitrogen atoms. researchgate.net The choice of alkylating agent and reaction conditions can influence the selectivity of the reaction. For example, reaction with alkyl halides under basic conditions could lead to mono- or di-alkylated products at the amino group.

| Reagent | Product Type | General Conditions |

| Acetyl chloride | N-acylated triazole | Inert solvent, base (e.g., pyridine) |

| Alkyl halide | N-alkylated triazole | Base (e.g., K2CO3), polar aprotic solvent |

| 1,3-Propane sultone | N-sulfopropylated triazole | Heating in a suitable solvent |

This table presents generalized reaction types for 3-amino-1,2,4-triazoles, which are expected to be applicable to this compound.

The condensation of the primary amino group with various aldehydes and ketones is a well-established method for the synthesis of Schiff bases (imines). This reaction is typically carried out by refluxing the aminotriazole and the carbonyl compound in a suitable solvent, often with acid catalysis. The resulting Schiff bases are versatile intermediates for the synthesis of other heterocyclic compounds and have been studied for their biological activities. For this compound, reaction with aromatic aldehydes would yield a series of N-benzylidene-3-hexyl-1H-1,2,4-triazol-5-amines. mdpi.com

The amino group can participate in Mannich reactions, which involve the aminoalkylation of an acidic proton located on another molecule. In the context of 3-amino-1,2,4-triazoles, the amino group itself can react with formaldehyde (B43269) and a suitable secondary amine to form Mannich bases. These reactions expand the structural diversity of derivatives. mdpi.com Aminal formation, involving the reaction of the amino group with an aldehyde, is also a possible transformation.

Reactions at the Triazole Nitrogen Atoms (N-1, N-2, N-4)

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each of which is a potential site for electrophilic attack, particularly alkylation. The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent, the solvent, and the presence of substituents on the triazole ring. researchgate.netnih.gov In the case of this compound, alkylation can occur at N-1, N-2, or N-4. The presence of the amino group at C5 and the hexyl group at C3 can influence the electron density and steric accessibility of the ring nitrogens, thereby affecting the outcome of the reaction. mdpi.com Studies on the alkylation of 1,2,4-triazole have shown that different conditions can favor the formation of either N-1 or N-4 substituted products. researchgate.net

Modifications and Functionalization of the Hexyl Side Chain

The hexyl side chain at the C3 position offers another avenue for derivatization, although this area is less explored specifically for this compound. General strategies for the functionalization of alkyl chains on heterocyclic cores can be considered. These methods often involve free-radical reactions or transition-metal-catalyzed C-H activation. acs.org

For instance, selective oxidation of the hexyl chain could introduce hydroxyl or carbonyl functionalities. Halogenation of the alkyl chain, followed by nucleophilic substitution, could also be a viable strategy to introduce a variety of functional groups. The development of regioselective C-H functionalization methods would be particularly valuable for modifying the hexyl group without affecting the other reactive sites in the molecule. rsc.orgresearchgate.net

| Reaction Type | Potential Reagents | Potential Products |

| Free-radical halogenation | N-Bromosuccinimide (NBS), light/initiator | Bromohexyl-triazole derivatives |

| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Hydroxylated or carbonylated hexyl-triazole derivatives |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh) | Arylated or alkylated hexyl-triazole derivatives |

This table outlines general synthetic strategies that could potentially be applied to the hexyl side chain of this compound, based on known organic reactions.

Formation of Fused Heterocyclic Systems Utilizing the 1,2,4-Triazole Core as a Building Block

The 3-amino-1,2,4-triazole scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The amino group and an adjacent ring nitrogen can act as a binucleophilic system to react with various bifunctional electrophiles, leading to the formation of new rings fused to the triazole core. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of triazolopyrimidine derivatives. Similarly, reactions with dicarbonyl compounds or their equivalents can yield other fused systems like triazolopyridazines or triazolotriazines. These fused heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities. rsc.org

Elucidation of Reaction Mechanisms for Derivatization Pathways

The derivatization of this compound is governed by the inherent nucleophilicity of the triazole ring system and the exocyclic amino group. The presence of multiple nitrogen atoms with lone pairs of electrons makes the molecule susceptible to attack by a variety of electrophiles. Computational and experimental studies on the broader class of C-amino-1H-1,2,4-triazoles provide a foundational understanding of the operative reaction mechanisms, which are directly applicable to the 3-hexyl derivative.

The primary sites of nucleophilic attack on the 3-amino-1,2,4-triazole core are the ring nitrogens at the N-2 and N-4 positions, as well as the exocyclic 3-amino group. researchgate.netnih.gov The regioselectivity of derivatization reactions is influenced by several factors, including the nature of the electrophile, the reaction conditions, and the tautomeric form of the triazole.

Nucleophilic Attack and Alkylation Pathways

Alkylation is a common derivatization strategy for 3-amino-1,2,4-triazoles. The reaction with alkyl halides can lead to a mixture of products due to the comparable nucleophilicity of the different nitrogen centers. nih.gov The mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction.

A combination of computational modeling and experimental work has elucidated the factors governing the site of attack. The "Hard and Soft Acids and Bases" (HSAB) principle is a useful predictor of regioselectivity. nih.gov

Attack at N-4: Hard electrophiles, such as those with a high positive charge density, tend to react at the N-4 position of the triazole ring. nih.gov

Attack at N-2 and the 3-Amino Group: Softer electrophiles show a preference for the N-2 atom and the exocyclic amino group. nih.gov

Studies on 1-substituted 3-amino-1,2,4-triazoles have shown that quaternization with alkyl halides often exhibits low selectivity, yielding a mixture of N-2 and N-4 alkylated products, along with substitution on the exocyclic amino group. researchgate.netnih.gov

To achieve regioselective derivatization, a common strategy involves the use of protecting groups. For instance, the 3-amino group can be protected by acetylation. This modification allows for the selective quaternization at the N-4 position. The acetyl protecting group can then be removed via acid hydrolysis to yield the 1,4-disubstituted 3-amino-1,2,4-triazole. researchgate.netnih.gov

Table 1: Regioselectivity in the Alkylation of 3-Amino-1,2,4-triazole Core

| Nucleophilic Site | Preferred Electrophile Type | Mechanistic Pathway | Notes |

| N-4 Position | Hard Electrophiles | SN2 | Often favored with strong alkylating agents. |

| N-2 Position | Soft Electrophiles | SN2 | Competes with attack at the N-4 and amino group. |

| 3-Amino Group | Soft Electrophiles | SN2 | Can be suppressed by using a protecting group. |

Cyclocondensation Reactions

The synthesis of the this compound core itself, and its subsequent derivatization, can involve cyclocondensation reactions. A prevalent method is the reaction of aminoguanidine (B1677879) with a carboxylic acid, in this case, heptanoic acid (to provide the hexyl group). The plausible mechanism for this transformation involves several key steps:

Formation of Guanyl Hydrazide: The initial, acid-catalyzed, and reversible step is the condensation of aminoguanidine with the carboxylic acid to form a guanyl hydrazide intermediate. mdpi.com

Intramolecular Cyclization: This intermediate then undergoes an intramolecular cyclization, with the terminal amino group of the guanidine (B92328) moiety attacking the carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable 1,2,4-triazole ring.

The choice of reaction pathway can also depend on the nucleophilicity of other reactants. For example, in the synthesis of related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the reaction pathway is altered based on whether an aliphatic or a less nucleophilic aromatic amine is used. rsc.org For aliphatic amines, the reaction proceeds via the nucleophilic opening of a pre-formed N-guanidinosuccinimide ring, followed by recyclization. For aromatic amines, an alternative pathway involving the initial formation of an N-arylsuccinimide is employed. rsc.org

Tautomerism and its Influence on Reactivity

Like other 3-amino-1,2,4-triazoles, the 3-hexyl derivative can exist in different tautomeric forms. The most common are the 1H, 2H, and 4H tautomers, along with the amino-imino tautomerism of the exocyclic group. The equilibrium between these forms is influenced by the solvent and the solid-state packing. This tautomerism is crucial as it presents different reactive sites for derivatization. For example, the alkylation of a 1H-tautomer can lead to substitution at the N-2 or N-4 positions, while alkylation of a 2H-tautomer would have different potential outcomes. X-ray crystallography studies on related phenyl-substituted 3-amino-1,2,4-triazoles have confirmed the co-crystallization of different tautomers, highlighting their conformational flexibility. nih.gov

Advanced Research Applications and Mechanistic Studies Involving 3 Hexyl 1h 1,2,4 Triazol 5 Amine

Biochemical and Enzymatic Interaction Studies (Mechanistic Principles)

The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore known for its ability to engage in various biological interactions, primarily through enzyme inhibition. researchgate.net While direct studies on 3-Hexyl-1H-1,2,4-triazol-5-amine are emerging, the mechanistic principles are often extrapolated from its parent compound, 3-Amino-1,2,4-triazole (3-AT), and other derivatives.

The inhibitory action of triazole compounds is a cornerstone of their application in biochemistry and medicine. researchgate.net They are known to target a variety of enzymes critical to the function of pathogens and cellular processes.

Histidine Biosynthesis: 3-Amino-1,2,4-triazole (3-AT), the parent compound of the hexyl-substituted amine, is a well-documented competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway. researchgate.netwikipedia.orgnih.gov This pathway is crucial for various organisms, including bacteria like Mycobacterium tuberculosis and plants, but absent in mammals, making it an attractive target for antimicrobial and herbicide development. researchgate.netresearchgate.net The triazole ring is believed to interact with manganese ions in the enzyme's active site, blocking the substrate from binding and halting the production of histidine. researchgate.net This inhibition induces histidine auxotrophy, which can curtail the growth and infection of pathogens. researchgate.netresearchgate.net The addition of a hexyl group to the triazole ring could potentially modify its lipophilicity, influencing its transport into cells and its interaction with the enzyme's active site.

Catalase Inhibition: 3-AT is also a widely recognized irreversible inhibitor of catalase, an enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide. nih.govplos.orgscbt.com The inhibition mechanism involves the binding of 3-AT to the heme active site of catalase, particularly in the presence of hydrogen peroxide. nih.govsigmaaldrich.com This action leads to an increase in intracellular hydrogen peroxide levels, which can induce oxidative stress and inflammatory responses in cells. plos.org In studies on yeast, 3-AT binding was shown to inhibit the correct folding of catalase during its transport into peroxisomes, leading to the formation of inactive aggregates. nih.gov

The following table summarizes the inhibitory effects of the parent compound, 3-Amino-1,2,4-triazole, on key enzymes.

| Enzyme | Organism/System | Inhibition Type | Key Findings |

| Imidazoleglycerol-phosphate dehydratase (IGPD) | Mycobacterium tuberculosis, Yeast, Algae | Competitive | Inhibits histidine biosynthesis, leading to auxotrophy. researchgate.netwikipedia.orgnih.gov |

| Catalase | Yeast, Human Adipocytes | Irreversible | Inactivates the enzyme, leading to increased H₂O₂ levels and oxidative stress. nih.govplos.org |

The interactions between this compound and its biological targets are governed by its structural features. The triazole ring, with its multiple nitrogen atoms, is capable of forming coordination bonds and hydrogen bonds, while the amino group can act as a hydrogen bond donor. researchgate.netresearchgate.net

In the context of enzyme inhibition, the triazole ring of inhibitors has been shown to anchor between two manganese ions in the active site of IGPD. researchgate.net The nitrogen atoms of the triazole ring coordinate with these metal ions, effectively blocking the active site. researchgate.net The specificity of this interaction is crucial for the inhibitor's potency. The hexyl chain of this compound would likely position itself in a hydrophobic pocket of a target protein, potentially enhancing binding affinity and specificity compared to the unsubstituted parent compound.

Interfacial Adsorption and Surface Interaction Mechanisms (e.g., Flotation Chemistry)

The amphiphilic nature of this compound, combining a polar triazole-amine head with a nonpolar hexyl tail, makes it a candidate for applications involving interfacial phenomena. A closely related compound, 3-hexyl-4-amino-1,2,4-triazole-5-thione (HATT), has been extensively studied as a collector in the flotation of minerals like malachite and chalcopyrite. researchgate.netresearchgate.netresearchgate.net

The mechanism of action for HATT involves chemisorption onto the mineral surface. researchgate.net The triazole-thione group acts as the binding site, forming stable surface complexes, often through the formation of Cu-S and Cu-N bonds with copper atoms on the mineral surface. researchgate.netresearchgate.net This interaction changes the surface from hydrophilic to hydrophobic. researchgate.net The long hexyl chains are oriented away from the surface, creating a non-polar exterior that readily attaches to air bubbles, facilitating the flotation process. researchgate.net The adsorption process for HATT on chalcopyrite has been shown to be a spontaneous, endothermic chemisorption process that fits the Langmuir isotherm model. researchgate.net It is highly probable that this compound would exhibit a similar mechanism, with its amino and triazole nitrogen atoms coordinating to metal ions on the mineral surface, while the hexyl group provides the necessary hydrophobicity for flotation.

The following table outlines the findings from flotation studies using the related compound HATT.

| Mineral | Key Findings | Proposed Interaction |

| Malachite (Cu₂(CO₃)(OH)₂) | Changes surface from hydrophilic to hydrophobic; HATT chemisorbs via formation of a five-membered ring HATT-Cu(I) surface complex. researchgate.net | Cu-S and Cu-N bonds with copper atoms on the mineral surface. researchgate.net |

| Chalcopyrite (CuFeS₂) | Excellent flotation performance at pH 4-8; adsorption is a spontaneous endothermic chemisorption process. researchgate.netresearchgate.net | Formation of HATT-copper surface complexes. researchgate.net |

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The 1,2,4-triazole ring is a versatile building block in coordination chemistry due to its multiple nitrogen donor atoms, which can bridge metal centers to form a variety of polynuclear complexes and coordination polymers. mdpi.comsemanticscholar.org The presence of an additional donor group, such as the amino group in this compound, further enhances its potential as a ligand.

Studies on a related ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc), have demonstrated its ability to form discrete mononuclear complexes as well as multidimensional coordination polymers with transition metals like zinc, manganese, iron, and cadmium. mdpi.comsemanticscholar.orgnih.gov The coordination can occur through the nitrogen atoms of the triazole ring and the functional groups attached to it. mdpi.com These ligands can adopt various coordination modes, leading to structures ranging from 1D chains to 2D layers and 3D supramolecular architectures held together by hydrogen bonds. mdpi.comsemanticscholar.org The specific structure is influenced by factors such as the metal-to-ligand ratio, solvent, and reaction conditions. mdpi.comsemanticscholar.org The hexyl group in this compound would introduce significant van der Waals interactions and could influence the packing and dimensionality of the resulting metal complexes.

Precursor for Advanced Materials (e.g., Polymers, Metal-Organic Frameworks, Optoelectronic Devices)

The ability of this compound to act as a bridging ligand makes it a suitable precursor for the synthesis of advanced materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comdntb.gov.ua These materials are of great interest due to their tunable structures and potential applications in gas storage, separation, and catalysis. nih.gov

The combination of metal ions with multitopic organic linkers like triazole derivatives allows for the construction of extended networks with diverse topologies. mdpi.comresearchgate.net The amino group and the triazole nitrogens provide multiple coordination points, facilitating the formation of robust frameworks. The hexyl substituent can be used to tune the properties of the resulting MOFs, for instance, by modifying the pore environment or influencing the inter-framework interactions.

Triazole-containing compounds are known for their desirable electronic properties, which makes them candidates for use in optoelectronic devices. Specifically, their electron-deficient nature often translates to good electron-transporting capabilities. In devices like Organic Light-Emitting Diodes (OLEDs), materials with high electron mobility are used in the electron-transport layer (ETL) to facilitate the movement of electrons from the cathode to the emissive layer.

Furthermore, the high ionization potential of many triazole derivatives makes them suitable for use as hole-blocking materials. They can create a significant energy barrier that prevents holes from leaking from the emissive layer to the electron-transport layer, thereby confining charge carriers within the emissive zone and increasing the device's efficiency. While specific data for materials derived from this compound is not yet widely available, the known characteristics of the triazole heterocycle suggest that polymers or MOFs incorporating this unit could exhibit valuable electron-transport and hole-blocking properties for applications in optoelectronics.

Future Research Directions and Perspectives on 3 Hexyl 1h 1,2,4 Triazol 5 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research, with numerous methods developed over the years. irjponline.org However, the pursuit of more efficient, economical, and environmentally benign synthetic routes remains a paramount objective. Future research should focus on the development of novel synthetic strategies for 3-Hexyl-1H-1,2,4-triazol-5-amine that align with the principles of green chemistry.

Key areas of exploration include:

Metal-Free Catalysis: While metal-catalyzed reactions, particularly those involving copper, have been instrumental in triazole synthesis, the development of metal-free alternatives is crucial to mitigate concerns regarding cost and potential environmental impact. isres.orgfrontiersin.org Research into organocatalysis or the use of non-metallic reagents like iodine could provide viable pathways. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have demonstrated the potential to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. irjponline.orgresearchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly enhance efficiency and reduce waste. isres.orgorganic-chemistry.org Such strategies are highly desirable for the synthesis of complex triazole derivatives. frontiersin.org

Use of Greener Solvents: Exploring the use of water, ionic liquids, or polyethylene (B3416737) glycol (PEG) as reaction media can significantly improve the environmental footprint of the synthesis. researchgate.neturfu.ru

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Metal-Free Catalysis | Reduced cost, lower toxicity, and environmental impact. | Organocatalysis, iodine-mediated reactions. isres.orgorganic-chemistry.org |

| Microwave/Ultrasound | Accelerated reaction rates, improved yields, energy efficiency. | Rapid synthesis of 1,2,4-triazole scaffolds. irjponline.orgresearchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Multicomponent assembly of substituted triazoles. frontiersin.orgorganic-chemistry.org |

| Green Solvents | Environmentally friendly, potential for recyclability. | Reactions in water, ionic liquids, or PEG. researchgate.neturfu.ru |

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to elucidating its behavior and potential applications. While standard techniques like NMR and IR spectroscopy are indispensable, the application of more advanced spectroscopic methods can provide deeper insights. tandfonline.comnih.gov

Future research should leverage:

X-ray Crystallography: Determining the single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state behavior. nih.govnih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can aid in the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

FTIR Matrix Isolation Spectroscopy: This technique, which involves isolating molecules in an inert gas matrix at low temperatures, can provide detailed information about the vibrational modes and the potential for forming complexes with other molecules. nih.gov

In-depth Mechanistic Insights into Complex Biochemical and Material Interactions

The biological activity and material properties of 1,2,4-triazole derivatives are a direct consequence of their interactions at a molecular level. nih.gov Understanding the mechanisms governing these interactions is critical for the rational design of new and improved compounds.

Future research should focus on:

Enzyme Inhibition Studies: Given that many 1,2,4-triazole-containing drugs act as enzyme inhibitors, investigating the interaction of this compound with various enzymes could reveal potential therapeutic applications. mdpi.com Techniques such as kinetic assays and structural biology studies of enzyme-inhibitor complexes would be invaluable.

Interactions with Biomolecular Targets: The ability of the 1,2,4-triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a prime candidate for binding to biological receptors. researchgate.net Studies exploring its interactions with DNA, proteins, and other cellular components could uncover novel biological activities. lifechemicals.com

Corrosion Inhibition Mechanisms: 1,2,4-triazole derivatives have been investigated as corrosion inhibitors. nih.gov Elucidating the mechanism by which this compound and its derivatives adsorb onto metal surfaces and inhibit corrosion would be a valuable area of research.

Development of New Functional Materials with Tunable Properties

The versatile nature of the 1,2,4-triazole ring makes it an attractive component for the development of new functional materials. researchgate.netnih.gov The hexyl and amine substituents on this compound provide handles for further chemical modification, allowing for the tuning of its properties.

Potential areas for development include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring are excellent coordination sites for metal ions. The synthesis of coordination polymers and MOFs incorporating this compound could lead to materials with interesting catalytic, sensing, or gas storage properties.

Organic Light-Emitting Diodes (OLEDs): Certain organic polymers containing 1,2,4-triazole units have been explored for their potential in light-emitting devices. nih.gov Investigating the photophysical properties of polymers derived from this compound could open up new avenues in materials science.

Ionic Liquids: The 1,2,4-triazole scaffold can be a component of ionic liquids, which have a wide range of applications as solvents and electrolytes. nih.gov

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry offers powerful tools for the rational design and prediction of the properties of new molecules, thereby accelerating the research and development process. nih.gov

Future efforts in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of 1,2,4-triazole derivatives with their biological activities. rsc.org This can guide the design of new analogs of this compound with enhanced potency and selectivity.

Molecular Docking: This computational technique can be used to predict the binding modes and affinities of this compound and its derivatives with specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net This information is crucial for understanding its potential mechanism of action and for designing more effective inhibitors.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net These calculations can provide insights into its chemical behavior and help to interpret experimental data.

| Computational Method | Application in Research | Potential Outcome |

| QSAR | Correlating molecular structure with biological activity. | Design of more potent and selective analogs. rsc.org |

| Molecular Docking | Predicting binding modes and affinities with biological targets. | Understanding mechanism of action and inhibitor design. researchgate.netresearchgate.net |

| DFT Calculations | Investigating electronic structure, reactivity, and spectra. | Interpretation of experimental data and prediction of chemical behavior. researchgate.net |

Synergistic Approaches Combining Experimental and Theoretical Studies to Accelerate Research

The most rapid and impactful advances in the study of this compound will be achieved through a close integration of experimental and theoretical approaches. lifechemicals.com

This synergistic strategy would involve:

Using computational models to predict promising new derivatives for synthesis.

Synthesizing the predicted compounds and experimentally evaluating their properties.

Using the experimental results to refine and improve the computational models.

This iterative cycle of prediction, synthesis, and testing can significantly accelerate the discovery of new applications and a deeper understanding of this versatile chemical entity. By combining green chemistry principles with advanced computational and experimental techniques, the full potential of this compound and the broader class of 1,2,4-triazole derivatives can be realized. lifechemicals.com

Q & A

Q. How can researchers optimize the synthesis of 3-Hexyl-1H-1,2,4-triazol-5-amine to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (e.g., reflux vs. room temperature), solvent choice (e.g., ethanol for solubility vs. DMF for high-temperature reactions), and catalyst selection (e.g., Cu(I) for click chemistry cycloadditions). Purification techniques like column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) are critical for isolating the compound. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC (>95%) ensures reproducibility .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the hexyl chain integration and triazole ring substitution patterns. For example, the NH2 protons typically appear as broad singlets near δ 6.5 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 211.2).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms and hydrogen-bonding networks. Software like SHELXL refines structural parameters (bond lengths, angles) and validates planar geometry of the triazole ring .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity and biological activity?

- Methodological Answer : Tautomerism between 1H- and 4H-forms affects electron distribution and hydrogen-bonding capacity. Dominant tautomers can be identified via X-ray crystallography (e.g., planar vs. non-planar triazole rings) and computational studies (DFT calculations of energy minima). For biological activity, tautomer-dependent enzyme inhibition (e.g., binding to fungal CYP51) can be tested via in vitro assays comparing IC50 values of isolated tautomers .

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for triazole derivatives like this compound?

- Methodological Answer :

- SAR Refinement : Systematically modify the hexyl chain (e.g., branching, fluorination) and test bioactivity against control compounds.

- Computational Modeling : Use QSAR models to correlate logP values or electrostatic potentials with antifungal/antibacterial efficacy.

- Crystallographic Overlays : Compare ligand-receptor binding modes (e.g., triazole interactions with fungal lanosterol demethylase) using docking software like AutoDock Vina .

Q. How can researchers address discrepancies between experimental and computational data for hydrogen-bonding interactions in this compound?

- Methodological Answer :

- Multi-technique Validation : Combine X-ray data (N–H⋯N bond lengths) with IR spectroscopy (N–H stretching frequencies) and DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-311++G** level).

- Dynamic Studies : Perform variable-temperature NMR to assess hydrogen-bond stability under thermal stress .

Q. What experimental approaches are recommended for studying the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation via LC-MS to identify byproducts (e.g., triazole ring cleavage or hexyl chain oxidation).

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.